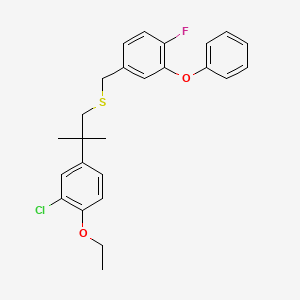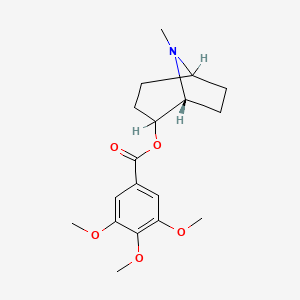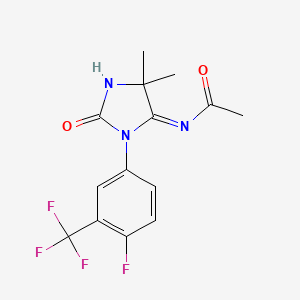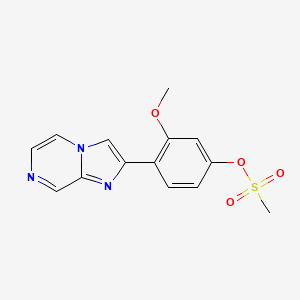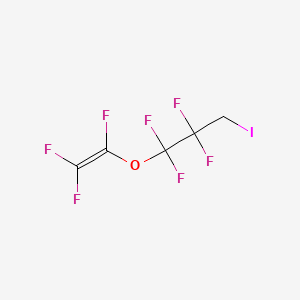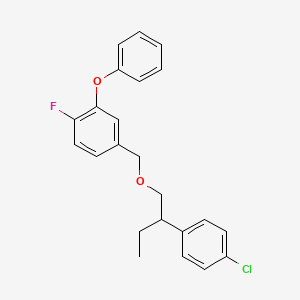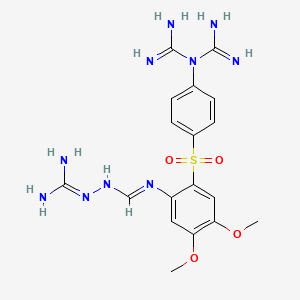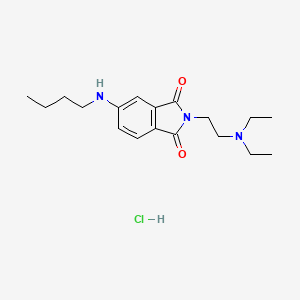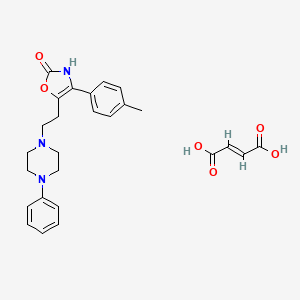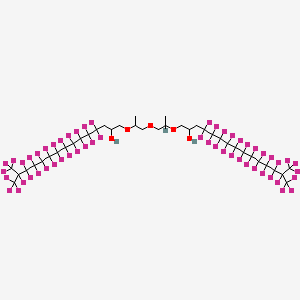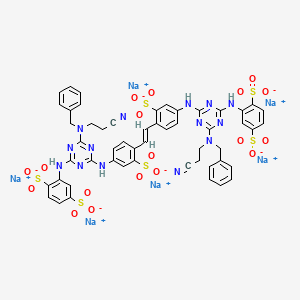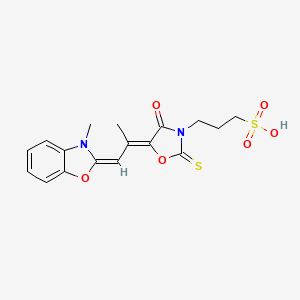
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- is a complex organic compound with a unique structure that combines elements of oxazolidine, benzoxazole, and thioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- typically involves multi-step organic reactionsCommon reagents used in these reactions include isocyanates, α-ketols, and phosphorus-mediated carboxylative condensation agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or oxazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2,5-oxazolidine-dione
- 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
71215-62-8 |
|---|---|
Fórmula molecular |
C17H18N2O6S2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
3-[(5Z)-5-[(1E)-1-(3-methyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C17H18N2O6S2/c1-11(10-14-18(2)12-6-3-4-7-13(12)24-14)15-16(20)19(17(26)25-15)8-5-9-27(21,22)23/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,21,22,23)/b14-10+,15-11- |
Clave InChI |
QUHCRSBMZCUCMH-AIWUCEOPSA-N |
SMILES isomérico |
C/C(=C/1\C(=O)N(C(=S)O1)CCCS(=O)(=O)O)/C=C/2\N(C3=CC=CC=C3O2)C |
SMILES canónico |
CC(=C1C(=O)N(C(=S)O1)CCCS(=O)(=O)O)C=C2N(C3=CC=CC=C3O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



